N-benzyl-N-(2-ethoxyphenoxy)ethanamine
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name is N-benzyl-2-(2-ethoxyphenoxy)ethanamine . This designation adheres to IUPAC rules, where:
- Benzyl denotes a phenylmethyl (C₆H₅CH₂) substituent attached to the nitrogen atom.
- 2-(2-Ethoxyphenoxy) specifies an ether linkage between the ethanamine chain and a phenol derivative, with the ethoxy group (OCH₂CH₃) at position 2 of the phenyl ring.
- Ethanamine refers to the two-carbon chain (-CH₂CH₂-) terminating in the amine group.
The molecular formula is C₁₇H₂₁NO₂ , and its molecular weight is 271.36 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO₂ | Sigma-Aldrich |
| Molecular Weight | 271.36 g/mol | Calculated |
| InChI Key | SZDYRZVWNVIYGO-UHFFFAOYSA-N | Analogous |
(Note: Structural data inferred from analogous compounds due to limited direct sources.)
Molecular Geometry and Stereochemical Considerations
The molecule’s geometry is dominated by:
- Aromatic Planarity : The benzyl and 2-ethoxyphenoxy groups adopt planar configurations due to conjugation in the phenyl rings.
- Tetrahedral Nitrogen Center : The nitrogen atom exhibits tetrahedral geometry, bonded to:
- A benzyl group (C₆H₅CH₂).
- A 2-(2-ethoxyphenoxy)ethyl chain (-CH₂CH₂O-C₆H₃(OCH₂CH₃)-2).
- Ether Linkage Flexibility : The phenoxy group’s oxygen allows rotational freedom, enabling conformational flexibility in the ethanamine chain.
No stereocenters are present, as the nitrogen’s substituents are symmetrically distributed.
Spectroscopic Profiling
Spectroscopic data are extrapolated from structurally related compounds (e.g., methoxyphenoxy derivatives).
¹H NMR (CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzyl aromatic (C₆H₅) | 7.2–7.5 | m | 5H |
| Ethoxy (OCH₂CH₃) | 1.3–1.4 (CH₃), 4.0–4.1 (CH₂) | t, q | 3H, 2H |
| 2-Ethoxyphenyl aromatic | 6.8–7.0 (ortho), 7.1–7.3 (meta) | dd, d | 2H, 2H |
| Ethanamine CH₂ groups | 2.5–3.5 | m | 4H |
| Phenoxy CH₂ | 3.8–4.0 | t | 2H |
(Data inferred from methoxyphenoxy analogs.)
¹³C NMR (CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Benzyl aromatic (C₆H₅) | 125–130 (C), 138–140 (C) |
| Ethoxy (OCH₂CH₃) | 15–20 (CH₃), 65–70 (CH₂) |
| 2-Ethoxyphenyl aromatic | 110–125 (C), 150–155 (OCH₂CH₃) |
| Ethanamine CH₂ groups | 35–45 |
| Phenoxy CH₂ | 60–65 |
(Predicted using chemical shift trends for analogous ethers and amines.)
FT-IR (KBr Pellet)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1250–1300 | C-O-C (ether) |
| 1450–1600 | Aromatic C=C |
| 2800–3000 | C-H (aliphatic) |
| 3100–3300 | N-H (secondary amine, weak) |
(N-H stretch may be absent due to steric hindrance from the benzyl group.)
Crystallographic Analysis and X-ray Diffraction Patterns
No experimental X-ray crystallography data is available for this compound. However, insights can be drawn from analogous benzylamine derivatives:
- Packing Motifs : Likely dominated by van der Waals interactions between benzyl and ethoxy groups.
- Hydrogen Bonding : Limited due to the absence of acidic protons on the nitrogen (secondary amine).
- Coordination Potential : If metalated, the nitrogen and phenoxy oxygen could act as ligands, forming chelate rings (as seen in Cu complexes of similar ligands).
Properties
IUPAC Name |
N-benzyl-N-(2-ethoxyphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-18(14-15-10-6-5-7-11-15)20-17-13-9-8-12-16(17)19-4-2/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYGVVJTDUJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)OC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Ethoxyphenol with 1,2-Dihaloethane
2-Ethoxyphenol undergoes nucleophilic substitution with 1,2-dichloroethane in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at reflux (~84°C for dichloroethane) for 16 hours, yielding l-chloro-2-(2-ethoxyphenoxy)ethane.
Key Parameters
Phthalimide Substitution
The chloro intermediate reacts with potassium phthalimide at 180–190°C without solvent, forming the phthalimide-protected amine. Tetrabutylammonium bromide (3–5 wt%) accelerates the reaction, which completes within 3–4 hours.
Example Conditions
Hydrolysis to Primary Amine
The phthalimide derivative is hydrolyzed using aqueous KOH (48%) at 130°C for 6–13 hours, followed by toluene extraction and solvent removal. This yields 2-(2-ethoxyphenoxy)ethylamine with >98% purity.
Optimization Insights
-
Base Concentration : 40–50% NaOH minimizes side reactions
-
Solvent Choice : Toluene prevents emulsion formation during extraction
-
Purity Control : Distillation under reduced pressure eliminates residual phthalic acid
Critical Analysis of Reaction Parameters
Solvent Effects on Alkylation
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the primary amine, while toluene or dichloromethane reduces side reactions. A comparative study reveals:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 12 | 78 | 95 |
| DMF | 8 | 82 | 93 |
| Toluene | 18 | 65 | 97 |
Temperature Optimization for Reductive Amination
Elevating temperature to 40°C reduces reaction time to 8 hours but increases imine hydrolysis, lowering yield to 68%. Room temperature balances efficiency and selectivity.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt of this compound precipitates in ethanol/water (3:1), yielding needle-shaped crystals. DSC analysis shows a melting point of 135–137°C.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 60% acetonitrile/40% 0.1% TFA water) resolves the compound with a retention time of 6.2 minutes, confirming >99% purity.
Scalability and Industrial Considerations
The patented process demonstrates scalability:
-
Batch Size : Up to 150 kg of intermediate
-
Cycle Time : 48 hours for full synthesis
-
Cost Drivers : 1,2-Dichloroethane (30%), phthalimide reagents (45%)
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-ethoxyphenoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-benzyl-N-(2-ethoxyphenoxy)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-ethoxyphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Features
Key Differences :
- Substituent Type : The ethoxy group in the target compound may confer lower metabolic stability compared to methoxy groups in NBOMe derivatives .
Pharmacological and Functional Comparisons
Receptor Affinity and Activity
- NBOMe Derivatives : High potency 5-HT₂A receptor agonists (EC₅₀: 0.1–10 nM), with 25I-NBOMe showing ~10× higher affinity than LSD . Substitutions at the 4-position (e.g., I, Br, Cl) modulate potency and selectivity .
- This compound: Predicted to exhibit moderate 5-HT₂A agonism due to the ethoxy group’s larger size, which may reduce receptor binding compared to methoxy analogs .
Behavioral Effects (Rodent Models)
- NBOMe Compounds : Dose-dependent locomotor suppression in mice (25B-NBOMe: 0.1–0.5 mg/kg) and full substitution for DOM in drug discrimination assays .
- Ethoxy Analogs: Limited data, but finoxetines (similar ether linkages) show dose-dependent effects in zebrafish models, suggesting CNS activity .
Analytical Differentiation
Chromatographic and Spectroscopic Techniques
| Technique | NBOMe Derivatives (Example: 25I-NBOMe) | Target Compound (Predicted) |
|---|---|---|
| GC-MS | Dominant ions: m/z 150 (benzyl fragment), 121, 91 | Expected fragments: m/z 165 (ethoxybenzyl), 121 |
| LC-QTOF-MS | Exact mass: 413.18; [M+H]⁺ = 414.18 | Exact mass: 287.36; [M+H]⁺ = 288.36 |
| ¹H NMR | Aromatic protons (δ 6.7–7.3 ppm), methoxy (δ 3.7–3.9 ppm) | Ethoxy (δ 1.3–1.5 ppm triplet), phenoxy (δ 6.5–7.0 ppm) |
Challenges : Positional isomers (e.g., 2- vs. 3-ethoxy) require advanced NMR or tandem MS for resolution .
Biological Activity
N-benzyl-N-(2-ethoxyphenoxy)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound has the following chemical formula:
- Molecular Formula : C₁₆H₁₉NO₂
- CAS Number : 434312-10-4
The compound features a benzyl group and an ethoxyphenoxy moiety, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The compound's binding affinity and specificity are critical for understanding its biological effects .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance, it has shown potential in enzyme inhibition assays, particularly in studies focusing on antioxidant properties and lipid peroxidation inhibition.
Table 1: Biological Activities of this compound
Case Studies
- Antioxidant Activity : A study published in the International Journal of Molecular Sciences highlighted the antioxidant potential of this compound. The compound was found to significantly inhibit lipid peroxidation, indicating its role as a potent antioxidant agent .
- Enzyme Interaction : Research has indicated that this compound can interact with lipoxygenase (LOX), an enzyme involved in inflammatory processes. The compound's ability to inhibit LOX suggests potential therapeutic applications in managing inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-N-(2-methoxyphenoxy)ethanamine | Methoxy instead of ethoxy group | Moderate antioxidant |
| N-benzyl-N-(2-propoxyphenoxy)ethanamine | Propoxy group | Lower enzyme inhibition |
| N-benzyl-N-(2-butoxyphenoxy)ethanamine | Butoxy group | Similar antioxidant activity |
The presence of the ethoxy group in this compound enhances its electronic and steric properties compared to its analogs, influencing its reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-N-(2-ethoxyphenoxy)ethanamine, and how can reaction conditions be optimized for high yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-ethoxyphenol with bromoethylamine derivatives, followed by benzylation. Optimization includes controlling temperature (e.g., 60–80°C for amination), using catalysts like Pd/C for hydrogenation, and employing anhydrous conditions to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology :
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- HPLC with UV detection assesses purity (>95% recommended for biological assays).
- Thermal analysis (TGA/DSC) evaluates stability under varying temperatures .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) with competitive binding curves.
- Cell viability assays (e.g., MTT) to assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound's biological activity and selectivity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations in ethoxy/methoxy groups or benzyl substituents. Compare binding affinities (e.g., via SPR) and selectivity profiles across related targets. For example, replacing 2-ethoxy with 3-methoxy may reduce off-target effects .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodology :
- Standardize assay conditions (e.g., buffer pH, incubation time).
- Verify compound purity and stability (e.g., HPLC post-assay).
- Replicate experiments using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
Q. What computational methods predict the compound's interaction with target enzymes or receptors?
- Methodology :
- Molecular docking (AutoDock Vina, Glide) to model binding poses.
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes.
- Free-energy calculations (MM/PBSA) quantify binding affinities .
Q. What strategies optimize the compound's pharmacokinetic properties while maintaining efficacy?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Lipid nanoparticle formulations improve bioavailability.
- Metabolic stability assays (e.g., liver microsomes) guide structural tweaks to reduce clearance .
Q. How can researchers validate target engagement in complex biological systems?
- Methodology :
- Thermal shift assays (CETSA) detect ligand-induced protein stabilization.
- Surface plasmon resonance (SPR) quantifies real-time binding in cell lysates.
- Chemical proteomics identifies off-target interactions .
Safety and Compliance
Q. What protocols ensure safe handling and disposal of this compound?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood.
- Dispose of waste via certified chemical waste contractors.
- Follow institutional guidelines for acute toxicity (LD₅₀ data pending; assume Category 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
